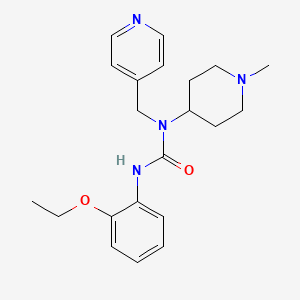
N'-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EPPU and is classified as a small molecule inhibitor. EPPU has been shown to have a variety of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. In Additionally, we will list future directions for research on EPPU.
Mécanisme D'action
The mechanism of action of EPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. EPPU has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This leads to increased cholinergic neurotransmission and has potential applications in the treatment of Alzheimer's disease. EPPU has also been shown to bind to nicotinic acetylcholine receptors, preventing the binding of acetylcholine and leading to decreased cholinergic neurotransmission.
Biochemical and Physiological Effects:
EPPU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased cholinergic neurotransmission. EPPU has also been shown to have anti-inflammatory and anti-cancer properties. In addition, EPPU has been shown to have anxiolytic and antinociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EPPU in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. Another advantage of using EPPU is its anti-inflammatory and anti-cancer properties, which make it a potential candidate for the development of new drugs. However, one limitation of using EPPU in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research on EPPU. One area of interest is the development of new drugs based on the structure of EPPU. Another area of interest is the study of the mechanism of action of EPPU, particularly its interactions with acetylcholinesterase and nicotinic acetylcholine receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPU, particularly its anti-inflammatory and anti-cancer properties.
Méthodes De Synthèse
The synthesis of EPPU involves several steps, including the reaction of 2-ethoxyaniline with 1-methyl-4-piperidone to form N-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)acetamide. This intermediate is then reacted with 4-pyridinemethylamine to form N-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea. The final product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
EPPU has been studied extensively for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. EPPU has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
3-(2-ethoxyphenyl)-1-(1-methylpiperidin-4-yl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-20-7-5-4-6-19(20)23-21(26)25(16-17-8-12-22-13-9-17)18-10-14-24(2)15-11-18/h4-9,12-13,18H,3,10-11,14-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUPWVMBLVRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC2=CC=NC=C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5487958.png)
![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)
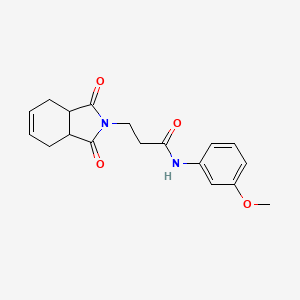
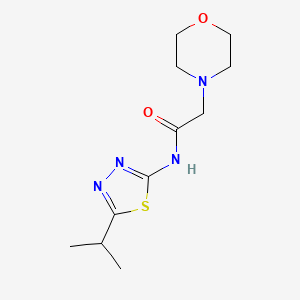
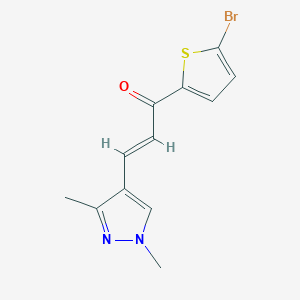
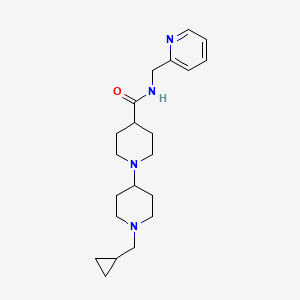
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5487994.png)
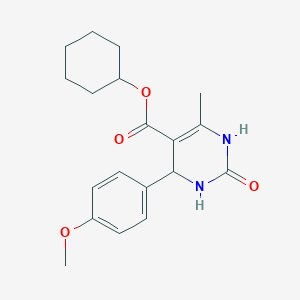
![4-(4-hydroxy-2-methylbenzo[h]quinolin-3-yl)-2-butanone](/img/structure/B5488017.png)
![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)
![N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5488028.png)
![4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)
![1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5488037.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)